molecular formula C8H11N3OS B11070534 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11070534
M. Wt: 197.26 g/mol
InChI Key: ZUHYXPFWCVIPOT-UHFFFAOYSA-N
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Description

5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolopyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and technology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves a catalyst-free, one-pot three-component reaction. This reaction typically includes 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one, an aromatic aldehyde, and dimedone in ethylene glycol as a green solvent at 100°C . This method is advantageous due to its simplicity, mild reaction conditions, and good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and catalyst-free reactions are often applied to scale up the synthesis for industrial purposes. The use of environmentally friendly solvents and conditions is emphasized to ensure sustainability and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-one
  • Hexahydro-5H-thiazolo[2’,3’:2,3]pyrimido[4,5-b]quinoline
  • Polyhydroquinoline derivatives

Uniqueness

5-amino-2,2-dimethyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

5-amino-2,2-dimethyl-3H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C8H11N3OS/c1-8(2)4-11-5(9)3-6(12)10-7(11)13-8/h3H,4,9H2,1-2H3

InChI Key

ZUHYXPFWCVIPOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=CC(=O)N=C2S1)N)C

Origin of Product

United States

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